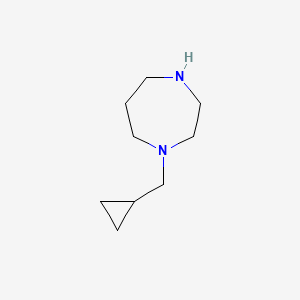

1-(Cyclopropylmethyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-4-10-5-7-11(6-1)8-9-2-3-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRLYMFLBOYRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopropylmethyl 1,4 Diazepane

Advanced Synthetic Routes to the 1,4-Diazepane Core and 1-(Cyclopropylmethyl) Substitution

The synthesis of the 1,4-diazepane core is a foundational step, which can be followed by or integrated with the introduction of the N-cyclopropylmethyl substituent.

The formation of the 1,4-diazepane ring, a seven-membered heterocycle, can be accomplished through various cyclization strategies. These methods often involve the reaction of a three-carbon dielectrophile with a two-nitrogen component, typically a derivative of ethylenediamine.

One-pot condensation reactions are a common approach. For instance, the synthesis of 1,4-diazepine derivatives can be achieved through the reaction of ketimine intermediates with aldehydes, catalyzed by Keggin-type heteropolyacids. nih.gov This method provides good to excellent yields and accommodates a range of substituents. nih.gov Another efficient strategy involves a domino aza-Michael/SN2 cyclization of α-halogenoacetamides with 1-azadienes, which proceeds under transition-metal-free conditions to yield monocyclic 1,4-diazepinones. rsc.org

Other notable cyclization methods include:

Multicomponent Cycloadditions: A rhodium-catalyzed [5+2] cycloaddition between pyridines and 1-sulfonyl-1,2,3-triazoles can produce 1,4-diazepine compounds through the formation of azomethine ylide intermediates. acs.org

Intramolecular Cyclization: Palladium-catalyzed intramolecular cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates is a method to form the seven-membered diazepine (B8756704) core fused to a benzene (B151609) ring (a benzodiazepine). mdpi.com

Ring Expansion: The Schmidt reaction, involving the treatment of N-alkyl-4-piperidones with hydrazoic acid, can induce a ring expansion to form N1-alkyl-1,4-diazepin-5-ones. researchgate.net

Once the 1,4-diazepane scaffold is formed, the cyclopropylmethyl group is typically introduced via N-alkylation of a secondary amine on the diazepane ring using (bromomethyl)cyclopropane or a related electrophile.

Table 1: Summary of Cyclization Approaches for 1,4-Diazepane Core Synthesis| Method | Key Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| Domino Aza-Michael/SN2 Cyclization | 1-Azadienes and α-halogenoacetamides | Transition-metal-free | rsc.org |

| Heteropolyacid-Catalyzed Condensation | Ketimine intermediates and aldehydes | Keggin-type heteropolyacids (e.g., H5PMo10V2O40) | nih.gov |

| [5+2] Cycloaddition | Pyridines and 1-sulfonyl-1,2,3-triazoles | Rhodium catalyst | acs.org |

| Schmidt Ring Expansion | N-alkyl-4-piperidones | Hydrazoic acid (HN3) | researchgate.net |

N-Propargylamines are versatile building blocks in organic synthesis that provide an efficient route to various nitrogen-containing heterocycles, including the 1,4-diazepane core. rsc.orgresearchgate.net These syntheses are valued for their high atom economy and often shorter synthetic pathways. rsc.org The propargyl group (a C-C triple bond) within the molecule serves as a reactive handle for cyclization reactions.

This approach allows for the construction of highly substituted 1,4-diazepane systems. The specific reaction mechanisms can vary but often involve the activation of the alkyne followed by an intramolecular or intermolecular cyclization event. rsc.orgrsc.org

Derivatization Strategies and Functional Group Interconversions of the 1,4-Diazepane Scaffold

Once the 1-(cyclopropylmethyl)-1,4-diazepane structure is obtained, further modifications can be made to alter its properties. These derivatizations can occur at the unsubstituted nitrogen atom, the cyclopropylmethyl group, or other positions on the diazepane ring if present.

The secondary amine at the N4 position of this compound is a prime site for functionalization. Standard reactions for secondary amines can be employed to introduce a wide variety of substituents.

N-Alkylation: This involves reacting the diazepane with an alkyl halide or another electrophile in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, particularly in more complex diazepine systems. beilstein-journals.org

N-Acylation: The introduction of an acyl group can be achieved by reacting the diazepane with an acyl chloride or anhydride. This forms an amide linkage, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Reductive Amination: The N4 nitrogen can be functionalized by reacting it with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride, to form a new N-C bond.

These modifications are fundamental in medicinal chemistry for exploring structure-activity relationships. For example, in the synthesis of related diazepane-based compounds, acylation of a Boc-protected diazepane followed by deprotection and subsequent N-alkylation is a common sequence. nih.gov

The cyclopropylmethyl group is generally a stable moiety. The cyclopropane ring is known for its unique electronic properties, having some characteristics of a double bond, but it is typically robust under standard synthetic conditions. acs.org Direct chemical modification of the cyclopropylmethyl group after its attachment to the diazepane ring is challenging and not commonly reported.

Elaboration of the molecule is more frequently achieved by synthesizing analogues with different substituents at the nitrogen atoms or on the diazepane backbone. For instance, research on related structures involves the synthesis of a series of compounds where the cyclopropylmethyl group is part of a larger carboxamide fragment attached to the diazepine ring, demonstrating how diverse functional groups can be incorporated. nih.gov The synthesis of a variety of 3-substituted 1,4-benzodiazepin-2-ones via enolate alkylation also illustrates a strategy for introducing diversity onto the diazepine core itself. scielo.br

The 1,4-diazepane ring is not planar and typically exists in a twist-boat or chair-like conformation. researchgate.net If the ring is unsymmetrically substituted, the molecule can be chiral, even without a stereogenic carbon atom. This conformational chirality, known as atropisomerism, arises from hindered rotation around single bonds. researchgate.netacs.org

Stereoselective Synthesis: Achieving stereocontrol during the synthesis is a key challenge. Chiral 1,4-diazepanes can be synthesized using several methods:

Asymmetric Reductive Amination: A common method for preparing chiral amines that can be applied to diazepane synthesis. researchgate.net

Intramolecular Cyclization of Chiral Precursors: An effective strategy involves using a chiral starting material to guide the stereochemical outcome of the ring-forming reaction. For example, the intramolecular Fukuyama-Mitsunobu cyclization of a chiral N-nosyl diamino alcohol can be used to construct a chiral 1,4-diazepane core. researchgate.net

Chiral Resolution: When a stereoselective synthesis is not employed, a racemic mixture of enantiomers is often produced. The separation of these enantiomers, known as chiral resolution, is necessary for studying the properties of individual stereoisomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers on both analytical and preparative scales. nih.govmdpi.com

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. mdpi.comwikipedia.org

Table 2: Stereochemical Control and Resolution Techniques| Technique | Description | Application/Example | Reference |

|---|---|---|---|

| Stereoselective Synthesis | Constructing a specific stereoisomer directly. | Intramolecular Fukuyama-Mitsunobu cyclization of a chiral precursor. | researchgate.net |

| Chiral HPLC | Separation of enantiomers based on differential interaction with a chiral stationary phase. | Resolution of atropisomeric 1,4-benzodiazepines. | researchgate.netnih.gov |

| Diastereomeric Salt Crystallization | Separation of diastereomeric salts formed with a chiral resolving agent. | Classical resolution of racemic amines using chiral acids like tartaric acid derivatives. | wikipedia.org |

Computational and Theoretical Chemistry Studies of 1 Cyclopropylmethyl 1,4 Diazepane and Its Analogs

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal in predicting how a ligand such as 1-(Cyclopropylmethyl)-1,4-diazepane might bind to a receptor. These computational techniques are instrumental in the early stages of drug discovery, offering a rational approach to designing molecules with desired biological activities.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it forms a stable complex with a receptor. For analogs of this compound, such as certain diazepane-containing derivatives acting as sigma receptor (σR) ligands, molecular dynamics (MD) simulations have been used to confirm docking results and to understand the behavior of the ligand-receptor complex over time. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The binding affinity, often expressed as the dissociation constant (Ki), can be computationally estimated, providing a measure of the strength of the ligand-receptor interaction. For instance, studies on diazepane derivatives have shown that even small structural modifications can significantly impact binding affinity, highlighting the importance of precise conformational and orientational predictions. nih.gov

Table 1: Predicted Binding Affinities of Sample 1,4-Diazepane Analogs

| Compound | Target Receptor | Predicted Ki (nM) | Key Interacting Residues |

| Benzofurane-diazepane derivative | σ1 Receptor | 8.0 | TYR103, GLU172 |

| Quinoline-diazepane derivative | σ1 Receptor | 15.2 | LEU95, PHE107 |

Note: This table is illustrative and based on findings for analogous structures, not this compound itself.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in deriving SAR by correlating specific structural features with activity. For 1,4-diazepane analogs, SAR studies have revealed that modifications to the substituents on the diazepane ring can dramatically alter their pharmacological profiles. For example, in a series of 1,4-benzodiazepines, alterations on the diazepine (B8756704) ring were found to be more permissible than on the fused benzene (B151609) ring for maintaining or improving anticonvulsant activity. chemisgroup.us The flexibility of the seven-membered diazepine ring allows it to adopt various conformations, which is a key factor in its ability to bind to different receptors. chemisgroup.us Computational studies can help to rationalize these findings by modeling the conformational changes and their effects on receptor binding.

Quantum Chemical Calculations (e.g., DFT, MEP, RDG, ELF Analyses)

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. For diazepine systems, DFT calculations have been used to determine optimized geometries, bond lengths, and bond angles, which are in good agreement with experimental data. Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the regions of a molecule that are most likely to donate or accept electrons, respectively. This information is crucial for understanding chemical reactivity and the nature of ligand-receptor interactions.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP surface indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For diazepine derivatives, MEP analysis can help identify the sites most likely to be involved in non-covalent interactions, such as hydrogen bonding, with a biological target. This information, combined with other DFT-based reactivity descriptors like Fukui functions, can be used to predict the most probable sites for metabolic attack or for interaction with a receptor.

Conformational Analysis of the Seven-Membered Diazepane Ring System

The seven-membered diazepane ring is conformationally flexible and can adopt several low-energy conformations. Understanding the preferred conformation is critical as it often dictates the molecule's biological activity. NMR spectroscopy, X-ray crystallography, and molecular modeling are powerful techniques for studying the conformational landscape of the diazepane ring. nih.gov Studies on N,N-disubstituted-1,4-diazepane orexin receptor antagonists have shown that the diazepane ring can exist in a low-energy twist-boat conformation, which is stabilized by intramolecular π-stacking interactions. nih.gov It is believed that this conformation mimics the bioactive conformation when bound to the receptor. nih.gov The specific substituents on the nitrogen atoms of the diazepane ring can significantly influence the conformational equilibrium.

Table 2: Common Conformations of the 1,4-Diazepane Ring

| Conformation | Relative Energy | Key Dihedral Angles |

| Chair | Low | Varies |

| Boat | High | Varies |

| Twist-Boat | Low | Varies |

| Twist-Chair | Low | Varies |

Note: The relative energies and specific dihedral angles are dependent on the substitution pattern of the diazepane ring.

Rational Drug Design Approaches (e.g., Scaffold Hopping, Pharmacophore Modeling)

The application of computational and theoretical chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. For this compound and its analogs, these approaches, particularly scaffold hopping and pharmacophore modeling, offer a systematic framework for exploring chemical space and identifying promising new drug candidates.

Scaffold Hopping: From Known Scaffolds to Novel 1,4-Diazepane Analogs

Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a topologically different scaffold while aiming to retain or improve its biological activity. This approach is particularly valuable for generating novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of an existing chemical series, or exploring new binding modes within a target receptor.

A pertinent example of this strategy involves the bioisosteric replacement of a piperidine core, a common motif in centrally active agents, with a 1,4-diazepane scaffold. In the development of Glycine Transporter 1 (GlyT1) inhibitors, a target for schizophrenia, scaffold hopping efforts have been employed to move from piperidine-based compounds to novel chemical series. Notably, this has involved the replacement of a [3.1.0] bicyclic system, itself a bioisostere of a piperidine with a pendant cyclopropylmethyl group, with a [3.3.0] octahydrocyclopenta[c]pyrrole system. This strategic hop was designed to create a major structural change, including the elimination of the cyclopropylmethyl moiety, to access new chemical space and intellectual property. nih.gov

This example highlights a rational approach where the 1,4-diazepane scaffold can be considered as a potential replacement for other cyclic amine cores. The rationale for such a hop is often based on the desire to alter the conformational flexibility and vectoral presentation of substituents to the target protein. The seven-membered diazepane ring offers a different set of low-energy conformations compared to the six-membered piperidine ring, which can lead to improved interactions with the target receptor.

The table below illustrates a conceptual scaffold hopping approach from a hypothetical 1-(Cyclopropylmethyl)piperidine, a common fragment in medicinal chemistry, to this compound.

| Feature | Starting Scaffold: 1-(Cyclopropylmethyl)piperidine | Hopped Scaffold: this compound | Rationale for Hopping |

| Core Structure | Piperidine | 1,4-Diazepane | Introduction of a novel, flexible seven-membered ring to explore new conformational space and potentially improve binding affinity or selectivity. |

| Key Substituent | Cyclopropylmethyl | Cyclopropylmethyl | Retention of a known beneficial substituent for interaction with the target, while modifying the core scaffold. |

| Potential Advantages | Well-established scaffold with known synthetic routes. | Increased conformational flexibility may allow for optimal positioning of substituents in the binding pocket. Opportunity for new intellectual property. | |

| Potential Challenges | May have limitations in terms of achieving desired ADME properties or may be constrained by existing patents. | Increased flexibility can sometimes lead to an entropic penalty upon binding. Synthetic routes may be more complex. |

Pharmacophore Modeling: Defining the Key Features for Biological Activity

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based).

For 1,4-diazepane-based compounds, pharmacophore models can guide the design of new analogs by defining the optimal spatial arrangement of substituents on the diazepane ring. While a specific pharmacophore model for this compound is not publicly available, models developed for related compounds targeting specific receptors can provide valuable insights.

For instance, in the design of ligands for the GABAA receptor, the structure-activity relationship (SAR) of 1,4-benzodiazepines, which share the diazepine ring, highlights the importance of specific substitutions. N-alkylation, for example, can influence the activity of these compounds. chemisgroup.us Although this compound is a simpler, non-fused system, the principles of how N-substituents modulate receptor interaction can be transferable. The cyclopropylmethyl group, with its unique steric and electronic properties, would be a key feature in any pharmacophore model developed for its specific biological target.

The following table outlines a hypothetical pharmacophore model for a 1,4-diazepane analog, illustrating the types of features that would be considered in a rational design process.

| Pharmacophore Feature | Description | Potential Role of this compound |

| Positive Ionizable Center | Typically a protonated nitrogen atom. | The nitrogen atom at the 4-position of the diazepane ring can serve as a key interaction point with an acidic residue in the receptor binding site. |

| Hydrophobic Group | A non-polar moiety that can interact with hydrophobic pockets in the receptor. | The cyclopropyl (B3062369) group provides a well-defined hydrophobic feature that can occupy a specific hydrophobic sub-pocket. |

| Hydrogen Bond Acceptor/Donor | Functional groups capable of forming hydrogen bonds. | The nitrogen atoms of the diazepane ring can act as hydrogen bond acceptors. Substituents at other positions could introduce donor or acceptor functionalities. |

| Exclusion Volumes | Regions of space that should not be occupied by the ligand to avoid steric clashes with the receptor. | The conformational flexibility of the diazepane ring must be considered to ensure that low-energy conformations fit within the defined pharmacophore and avoid exclusion volumes. |

Preclinical Biological Activities and Pharmacological Target Interactions of 1 Cyclopropylmethyl 1,4 Diazepane Derivatives

Exploration of Diverse Preclinical Biological Activities

Antineoplastic Activity in In Vitro Cancer Cell Line Models

Derivatives of 1-(cyclopropylmethyl)-1,4-diazepane have demonstrated significant potential as anticancer agents in various preclinical studies. The unique seven-membered diazepine (B8756704) ring system provides a versatile scaffold for designing compounds that can interact with various biological targets involved in cancer progression. researchgate.net

One area of investigation has been the development of benzodiazepine (B76468) derivatives as inhibitors of tubulin polymerization. A series of novel benzodiazepine-based compounds were synthesized and evaluated for their anticancer activity. Many of these compounds showed potent antiproliferative activity against a panel of cancer cell lines. nih.gov For instance, compound 9a exhibited exceptional cytotoxicity against five different cancer cell lines with IC₅₀ values ranging from 6 to 15 nM and was a potent inhibitor of tubulin polymerization (IC₅₀ = 1.65 ± 0.11 μM). nih.gov Mechanistic studies indicated that this compound disrupts the organization of intracellular microtubules, leading to cell cycle arrest in the G₂/M phase and subsequent apoptosis. nih.gov

Furthermore, diazepinomicin (B1684322), a natural product with a dibenzodiazepinone core, and its synthetic derivatives have been evaluated for their growth inhibitory activity against human carcinoma cell lines. researchgate.net These studies have highlighted the anticancer selectivity of this class of compounds. researchgate.net The anticancer activity of diazepinomicin is attributed to its dual mechanism of action, which includes selective binding to the peripheral benzodiazepine receptor and interfering with the RAS-MAPK signaling pathway. researchgate.net

Novel 1,4-benzodiazepine (B1214927) derivatives have also been synthesized and assessed for their ability to inhibit the proliferation of tumor cells, with some compounds showing activity in the micromolar range. researchgate.net For example, certain carboxamide-containing benzodiazepine derivatives demonstrated anticancer activity against liver cancer cells (Hep3B) and induced cell cycle arrest at the G2-M phase. researchgate.net Similarly, cyclohepta[b]thieno[2,3-e] Current time information in Bangalore, IN.nih.govdiazepine derivatives have been synthesized and screened for their in vitro anticancer activity against human breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. derpharmachemica.com Specific derivatives, namely 7c, 7e, and 7f, were identified as the most active compounds, with IC₅₀ values ranging from 4.4 to 13 μg/mL. derpharmachemica.com

The following table summarizes the in vitro antineoplastic activity of selected this compound derivatives and related compounds.

Table 1: In Vitro Antineoplastic Activity of 1,4-Diazepane Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Mechanism of Action |

|---|---|---|---|

| Benzodiazepine Derivative (9a) | Various | Potent antiproliferative activity (IC₅₀ = 6-15 nM) nih.gov | Inhibition of tubulin polymerization, cell cycle arrest at G₂/M phase, apoptosis induction nih.gov |

| Diazepinomicin Derivatives | Human carcinoma cell lines | Growth inhibitory activity researchgate.net | Selective binding to peripheral benzodiazepine receptor, interference with RAS-MAPK pathway researchgate.net |

| Carboxamide-containing Benzodiazepines | Hep3B (Liver Cancer) | Anticancer activity, induced G2-M phase arrest researchgate.net | Not fully elucidated |

| Cyclohepta[b]thieno[2,3-e] Current time information in Bangalore, IN.nih.govdiazepine Derivatives (7c, 7e, 7f) | MCF-7, HCT-116, HepG-2 | Antitumor activity (IC₅₀ = 4.4-13 μg/mL) derpharmachemica.com | Not fully elucidated |

| 1,4-Diazepane-based Sigma Ligands | PANC1 (Pancreatic), SH-SY5Y (Neuroblastoma) | No significant cytotoxicity, except for compound 3d at 100 μM nih.gov | Sigma receptor modulation nih.gov |

Antimicrobial and Antitubercular Efficacy in Preclinical Assays

The 1,4-diazepane scaffold has also been a foundation for the development of new antimicrobial agents. By combining the 1,5-benzodiazepine structure with other bioactive groups like thiophene (B33073) or thiazole (B1198619), researchers have designed and synthesized novel derivatives with significant antimicrobial properties. nih.gov

In a study involving 36 novel 1,5-benzodiazepine derivatives, many compounds exhibited considerable potency against various strains, including Cryptococcus neoformans, Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.gov Notably, compounds 1v and 1w demonstrated excellent antifungal activity against C. neoformans, being 32-64 times more potent than the reference drugs. nih.gov Another compound showed antibacterial activity against E. coli and S. aureus comparable to the reference drugs. nih.gov Structure-activity relationship studies revealed that the substituents on the phenyl and thiophene rings, as well as the presence of a thiazole ring and a specific ester group, were crucial for their antimicrobial activity. nih.gov

Furthermore, researchers have explored the potential of dibenzodiazepine derivatives as antibacterial agents against intracellular bacteria. By replacing the dibenzoxazepine (B10770217) core of a known antibacterial compound with thienobenzodiazepine, pyridobenzodiazepine, or dibenzodiazepine cores, new derivatives were synthesized. nih.gov One such derivative, SW33, showed antibacterial activity against S. typhimurium comparable to the parent compound but with significantly lower cytotoxicity in mammalian cells. nih.gov This highlights the potential of modifying the diazepine ring system to improve the safety profile of antibacterial compounds.

While specific studies on the antitubercular efficacy of this compound derivatives are less common, the broad antimicrobial activity of related benzodiazepine derivatives suggests a potential avenue for future research in this area.

Table 2: Antimicrobial Activity of 1,4-Diazepane Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Activity | Key Structural Features |

|---|---|---|---|

| 1,5-Benzodiazepine Derivatives (1v, 1w) | Cryptococcus neoformans | Excellent antifungal activity (MIC: 2-6 μg/mL) nih.gov | Combination of 1,5-benzodiazepine, thiophene/thiazole, and ester group nih.gov |

| 1,5-Benzodiazepine Derivative | E. coli, S. aureus | Equipotent antibacterial activity compared to reference drugs (MIC: 40 μg/mL) nih.gov | Combination of 1,5-benzodiazepine, thiophene/thiazole, and ester group nih.gov |

| Dibenzodiazepine Derivative (SW33) | Salmonella typhimurium (intracellular) | Comparable antibacterial activity to parent compound with lower cytotoxicity nih.gov | Dibenzodiazepine core nih.gov |

Anti-inflammatory Effects in In Vitro and In Vivo Preclinical Models

The anti-inflammatory potential of diazepine derivatives has been investigated in various preclinical models. Diazepam, a well-known benzodiazepine, has been shown to possess significant anti-inflammatory effects in both acute and chronic inflammation models. primescholars.comresearchgate.net These effects are thought to be mediated, at least in part, through peripheral benzodiazepine receptors (PBRs). primescholars.comresearchgate.net

In acute inflammation studies, diazepam significantly reduced carrageenan-induced paw edema in rats. primescholars.comresearchgate.net In chronic models, such as Freund's adjuvant-induced polyarthritis, diazepam administration led to a significant decrease in paw thickness and levels of C-reactive protein, while increasing serum albumin and corticosterone (B1669441) levels. researchgate.net The anti-inflammatory actions of diazepam were absent in adrenalectomized rats, suggesting a mechanism involving the stimulation of corticosterone synthesis via PBRs in the adrenal glands. researchgate.net

Newer synthetic coumarin (B35378) derivatives incorporating a diazepine-like structure have also been evaluated for their anti-inflammatory properties. nih.gov A series of these ester derivatives demonstrated improved activity compared to the parent compound in both in vivo (formalin-induced hind paw edema) and in vitro (inhibition of albumin denaturation and red blood cell membrane stabilization) assays. nih.gov Several of these compounds showed significant anti-inflammatory activity comparable to the standard drug Celecoxib, indicating that the addition of the ester functionality improved their bioavailability and/or activity. nih.gov

These findings suggest that this compound derivatives could be promising candidates for the development of novel anti-inflammatory agents.

Table 3: Anti-inflammatory Effects of Diazepine Derivatives

| Compound/Derivative | Preclinical Model | Observed Effects | Proposed Mechanism |

|---|---|---|---|

| Diazepam | Carrageenan-induced paw edema (acute) primescholars.comresearchgate.net | Significant reduction in paw edema primescholars.comresearchgate.net | Stimulation of corticosterone synthesis via PBRs researchgate.net |

| Diazepam | Freund's adjuvant-induced polyarthritis (chronic) researchgate.net | Decreased paw thickness and C-reactive protein, increased albumin and corticosterone researchgate.net | Stimulation of corticosterone synthesis via PBRs researchgate.net |

| Coumarin Ester Derivatives | Formalin-induced hind paw edema (in vivo) nih.gov | Significant anti-inflammatory activity, some comparable to Celecoxib nih.gov | Improved bioavailability and/or activity due to ester group nih.gov |

| Coumarin Ester Derivatives | Albumin denaturation and RBC membrane stabilization (in vitro) nih.gov | Inhibition of denaturation and stabilization of membranes nih.gov | Not fully elucidated |

Modulatory Effects on Neurological Systems in Preclinical Contexts

The benzodiazepine class of compounds, which includes the 1,4-diazepane core, is well-known for its effects on the central nervous system (CNS). researchgate.net These compounds often exert their effects by modulating the activity of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. researchgate.net

A newly synthesized 2,3-benzodiazepine derivative, VBZ102, was evaluated for its anxiolytic-like profile in mice. mdpi.com The study found that VBZ102 induced an anxiolytic effect at various doses in both the light-dark box and open field tests. mdpi.com Notably, a sedative effect was only observed at a higher dose, and the compound did not impair memory, a common side effect of other benzodiazepines like bromazepam. mdpi.com

The differential effects of diazepam and ethanol (B145695) on neuronal activity have also been studied in organotypic cortical cultures. nih.gov While both substances reduce neocortical action potential firing, diazepam was found to increase the spectral power of the up-state and have a synchronizing effect on a wide frequency range of action potential to LFP-phase coupling. nih.gov This suggests that diazepam induces cortical network inhibition and increased synchronicity, likely through its specific action on GABA-A receptors containing gamma subunits. nih.gov

Furthermore, the development of diazenyl derivatives of benzodiazepines has been explored as a strategy to create new therapeutic and diagnostic agents for CNS disorders. nih.gov These modifications aim to leverage the known CNS activity of the benzodiazepine scaffold while potentially improving properties like blood-brain barrier penetration. nih.gov

Table 4: Modulatory Effects of Diazepine Derivatives on Neurological Systems

| Compound/Derivative | Preclinical Model/System | Observed Effects | Proposed Mechanism |

|---|---|---|---|

| VBZ102 (2,3-Benzodiazepine) | Mice (light-dark box, open field, novel object recognition) | Anxiolytic-like effect without memory impairment mdpi.com | Not fully elucidated, likely involves CNS modulation |

| Diazepam | Rat neocortical slice cultures | Decreased action potential firing, increased spectral power, and neuronal synchronization nih.gov | Modulation of GABA-A receptors containing gamma subunits nih.gov |

| Diazenyl Derivatives of Benzodiazepines | N/A (Review) | Potential as therapeutic and diagnostic agents for CNS disorders nih.gov | Leveraging and modifying the known CNS activity of the benzodiazepine core nih.gov |

Molecular Mechanisms of Action and Target Engagement Studies

Enzyme Inhibition Profiles (e.g., Adenosine (B11128) Deaminase, β-Lactamase, Topoisomerase I/II, Thioredoxin Reductase, PARP1, Serine/Threonine Kinases, SARS-CoV-2 Mpro)

The diverse biological activities of this compound derivatives can be attributed to their ability to interact with and inhibit a variety of enzymes.

Adenosine Deaminase: Some benzodiazepines have been shown to affect the activity of adenosine deaminase. For instance, intraperitoneal injection of seduxen (a brand of diazepam) in rats led to an increase in adenosine deaminase activity in the brain. nih.gov Another study suggested that diazepam can act as an adenosine uptake inhibitor, leading to an increase in extracellular adenosine and subsequent activation of adenosine receptors. nih.gov

β-Lactamase: The emergence of bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes, has driven the search for new inhibitors. rsc.orgmdpi.com While pyrrolo[2,1-c] Current time information in Bangalore, IN.nih.gov-benzodiazepine derivatives were investigated as non-β-lactam serine β-lactamase inhibitors, they showed weak inhibitory activity. researchgate.net However, the structural similarity of the 1,4-diazepine-5-one scaffold to the active site of β-lactamases suggests that this class of compounds remains a promising area for the design of new inhibitors. researchgate.net

Topoisomerase I/II: While direct studies on this compound derivatives as topoisomerase inhibitors are not prominent in the provided search results, the general antineoplastic activity of related compounds suggests that this could be a potential mechanism of action that warrants further investigation.

Thioredoxin Reductase: Similarly, direct evidence for the inhibition of thioredoxin reductase by this compound derivatives is not explicitly detailed in the search results.

PARP1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a target for cancer therapy. nih.govmdpi.com Benzodiazepine derivatives have been designed and synthesized as brain-penetrating PARP-1 inhibitors. nih.gov By fusing the pharmacophore of the known PARP inhibitor Rucaparib with a benzodiazepine structure, researchers have developed compounds with acceptable inhibitory effects on breast cancer cells. nih.gov Benzimidazole derivatives have also been investigated as potential dual inhibitors of PARP-1 and dihydroorotate (B8406146) dehydrogenase (DHODH), another enzyme involved in DNA replication and repair. nih.gov

Serine/Threonine Kinases: These kinases are crucial regulators of many cellular processes, and their inhibition is a key strategy in cancer therapy. medchemexpress.com 3,4-Dihydrobenzo[f] Current time information in Bangalore, IN.nih.govoxazepin-5(2H)-one derivatives, which share a similar heterocyclic core with diazepanes, have been identified as potent and selective inhibitors of TNIK (TRAF2 and NCK interacting kinase), a serine/threonine kinase implicated in colorectal cancer. nih.gov The most active compound, 21k, exhibited an IC₅₀ of 0.026 ± 0.008 μM and showed significant antitumor activity in a mouse xenograft model. nih.gov

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a critical target for antiviral drug development. nih.govmdpi.com Benzodiazepine derivatives have been identified as a new class of Mpro inhibitors. nih.gov Structure-activity relationship studies led to the discovery of a compound with an IC₅₀ value of 0.180 ± 0.004 μM that covalently binds to Mpro. nih.gov Further optimization of a diazepane hit for SARS-CoV-2 Mpro inhibition, guided by computational simulations, resulted in compounds with significantly enhanced binding affinity and inhibitory activity. nih.gov The diazepane scaffold allowed for interactions with multiple binding pockets within the enzyme's active site, leading to up to 10-fold higher inhibitory activity compared to a similar piperazine (B1678402) series. nih.gov

Table 5: Enzyme Inhibition Profiles of 1,4-Diazepane Derivatives and Related Compounds

| Enzyme Target | Compound/Derivative Class | Observed Inhibition/Activity |

|---|---|---|

| Adenosine Deaminase | Seduxen (Diazepam) | Increased enzyme activity in rat brain nih.gov |

| β-Lactamase | Pyrrolo[2,1-c] Current time information in Bangalore, IN.nih.gov-benzodiazepine derivatives | Weak inhibitory activity researchgate.net |

| PARP1 | Benzodiazepine derivatives | Acceptable inhibition of breast cancer cells nih.gov |

| PARP1 and DHODH | Benzimidazole derivatives | Potential dual inhibitors nih.gov |

| Serine/Threonine Kinases (TNIK) | 3,4-Dihydrobenzo[f] Current time information in Bangalore, IN.nih.govoxazepin-5(2H)-one derivatives | Potent and selective inhibition (IC₅₀ of 0.026 ± 0.008 μM for compound 21k) nih.gov |

| SARS-CoV-2 Mpro | Benzodiazepine derivatives | Covalent inhibition (IC₅₀ of 0.180 ± 0.004 μM) nih.gov |

| SARS-CoV-2 Mpro | Diazepane derivatives | High inhibitory activity (IC₅₀ of 16 nM for compound 119) nih.gov |

G-Protein Coupled Receptor (GPCR) Ligand Interactions

Derivatives of this compound have been shown to interact with several G-protein coupled receptors (GPCRs), including the EP4 receptor and the 5-HT7 receptor. These interactions are critical to their potential therapeutic effects.

EP4 Receptor: The prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) is a GPCR that is often overexpressed in tumor microenvironments and is involved in cell proliferation, invasion, and metastasis. researchgate.net Blockade of the PGE2-EP4 signaling pathway is a promising strategy for cancer therapy. researchgate.net Derivatives of this compound have been investigated as EP4 receptor antagonists. For instance, 1-(Cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid has been identified as a potent and orally bioavailable EP4 receptor antagonist. researchgate.net This compound binds to the orthosteric site of the receptor and has shown good aqueous solubility and metabolic stability in vitro. researchgate.net

5-HT7 Receptor: The 5-HT7 receptor, a member of the serotonin (B10506) receptor family, is implicated in a variety of central nervous system processes, including mood regulation, sleep, and circadian rhythms. nih.govnih.gov Consequently, it has emerged as a potential target for the treatment of depression and other CNS disorders. nih.gov Certain antipsychotics are believed to exert their antidepressant effects through the 5-HT7 receptor. nih.gov While specific studies on this compound derivatives targeting the 5-HT7 receptor are not extensively detailed in the provided results, the broader class of diazepine derivatives has been explored for this target.

Ion Channel Modulation

The modulation of ion channels, particularly the GABA-A chloride channel, is another important aspect of the pharmacological activity of this compound derivatives.

GABA-A Chloride Channel: The GABAA receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). researchgate.net Benzodiazepines (BZDs), a class of drugs that includes derivatives of 1,4-diazepane, act as positive allosteric modulators of the GABAA receptor. researchgate.netnih.gov Prazepam, a 1,4-benzodiazepine derivative featuring a cyclopropylmethyl group at the N1 position, is a prodrug for desmethyldiazepam. wikipedia.org It enhances GABAergic neurotransmission by binding to the benzodiazepine site on the GABAA receptor, leading to anxiolytic, sedative, and anticonvulsant effects. wikipedia.org The binding of these compounds increases the affinity of GABA for its receptor, resulting in an increased influx of chloride ions and hyperpolarization of the neuron. researchgate.net

Modulation of Cellular Signaling Pathways

The interaction of this compound derivatives with their pharmacological targets can trigger a cascade of events that modulate various cellular signaling pathways.

Apoptosis: The translocator protein (TSPO) is involved in the regulation of the mitochondrial permeability transition pore (MPTP), which plays a role in apoptosis. nih.govuobaghdad.edu.iq Ligands targeting TSPO can influence this process.

Angiogenesis: While not directly detailed, the involvement of EP4 receptors in tumor growth suggests a potential role for EP4 antagonists in modulating angiogenesis within the tumor microenvironment. researchgate.netnih.gov

Cell Cycle Progression: The EP4 receptor is known to stimulate cell proliferation, indicating that its antagonists could influence cell cycle progression. researchgate.net

Neurotrophic Factor Signaling: The modulation of CNS receptors like the 5-HT7 and GABA-A receptors can indirectly influence neurotrophic factor signaling pathways, which are crucial for neuronal survival and plasticity.

Inflammatory Pathways: The EP4 receptor is a key regulator of inflammation. nih.gov Antagonists of this receptor can block PGE2-mediated inflammatory responses. researchgate.netnih.gov TSPO is also highly expressed in neuroinflammatory cells, and its ligands are being investigated for their neuroprotective and anti-inflammatory effects. nih.gov

Influence of the Cyclopropylmethyl Moiety on Pharmacological Profiles

The cyclopropylmethyl group plays a significant role in defining the pharmacological properties of 1,4-diazepane derivatives, influencing both their binding affinity and their mode of action.

Enhancement of Receptor Binding Affinity and Selectivity

The cyclopropyl (B3062369) group is a versatile structural element in medicinal chemistry. acs.org Its rigid, three-membered ring structure can impart conformational constraints on a molecule, which can be entropically favorable for binding to a biological target. rsc.org This rigidity, combined with its hydrophobic and π-character, allows for specific interactions within a receptor's binding pocket. rsc.org

For example, in the context of opioid receptor ligands, the cyclopropylmethyl group is a common substituent on the nitrogen atom of the morphinan (B1239233) scaffold. nih.govarizona.edunih.gov Studies have shown that this group contributes to high binding affinity and can influence selectivity between opioid receptor subtypes (mu, delta, and kappa). nih.govnih.gov The hydrophobic nature of the cyclopropylmethyl moiety allows it to fit into hydrophobic pockets within the receptor. nih.gov In some cases, the introduction of a cyclopropylmethyl group has been shown to dramatically improve the affinity and selectivity for certain receptors, as seen with some sigma-1 receptor ligands. nih.gov

Role in Allosteric Modulation

Allosteric modulation refers to the regulation of a receptor by a ligand that binds to a site distinct from the primary (orthosteric) binding site. researchgate.net The cyclopropylmethyl group can play a role in the allosteric modulation of certain receptors.

In the case of metabotropic glutamate (B1630785) receptor 5 (mGluR5), positive allosteric modulators (PAMs) containing a cyclopropyl group have been designed. nih.gov These PAMs bind to the transmembrane domain of the receptor, a site distinct from the orthosteric ligand-binding domain, and enhance the receptor's response to its endogenous ligand. nih.gov

Analytical Methodologies for Characterization and Purity Assessment of 1 Cyclopropylmethyl 1,4 Diazepane

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Fourier-Transform Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of 1-(Cyclopropylmethyl)-1,4-diazepane. They provide detailed information about the compound's atomic composition, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the molecular structure. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. In ¹H NMR, the diazepane ring protons typically exhibit signals as a multiplet in the δ 2.6–3.4 ppm range, while the protons of the cyclopropylmethyl group appear at approximately δ 0.8–1.2 ppm. The specific chemical shifts and splitting patterns are crucial for confirming the connectivity of the atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations for the cyclopropyl (B3062369) group at ~3080-3040 cm⁻¹ and for the aliphatic methylene (B1212753) groups. docbrown.info Additionally, C-N stretching vibrations and N-H bending (from the secondary amine) would be visible in the fingerprint region (1500-500 cm⁻¹), confirming the diazepane ring structure. rjpbcs.comupi.edu The absence of unexpected peaks, such as a strong C=O stretch around 1700 cm⁻¹, helps confirm the absence of certain impurities. spectroscopyonline.com

Mass Spectrometry (MS) is used to determine the molecular weight and can help in confirming the molecular formula. For this compound (C₉H₁₈N₂), the molecular weight is 154.26 g/mol. sigmaaldrich.com In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 155.2. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively confirm the elemental composition. mdpi.comyoutube.com For example, the calculated exact mass for [C₉H₁₉N₂]⁺ (the [M+H]⁺ ion) would be compared against the measured value, with a minimal error (typically in parts per million, ppm) confirming the molecular formula. youtube.comyoutube.com

| Technique | Feature | Expected Value / Range |

|---|---|---|

| ¹H NMR | Diazepane Ring Protons | δ 2.6–3.4 ppm (multiplet) |

| Cyclopropylmethyl Protons | δ 0.8–1.2 ppm (multiplet) | |

| FTIR | C-H Stretch (Cyclopropyl) | ~3080–3040 cm⁻¹ docbrown.info |

| C-H Stretch (Aliphatic) | ~2850–2960 cm⁻¹ | |

| C-N Stretch | ~1020-1250 cm⁻¹ | |

| Mass Spectrometry | Molecular Formula | C₉H₁₈N₂ |

| [M+H]⁺ (ESI-MS) | m/z ≈ 155.2 |

Chromatographic Analysis and Separation Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are the gold standard for separating components in a mixture and are thus essential for assessing the purity of this compound. alwsci.comqalitex.com

High-Performance Liquid Chromatography (HPLC) is a versatile method used to separate the target compound from any non-volatile impurities. alwsci.comqalitex.com A common approach involves using a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. nih.govnih.gov A detector, typically UV or MS, quantifies the compound and any impurities by measuring their respective peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for analyzing volatile compounds and is used to detect and identify volatile impurities, by-products, or residual solvents from the synthesis. bibliotekanauki.pl The sample is vaporized and separated on a capillary column. The separated components then enter a mass spectrometer, which provides a mass spectrum for each, allowing for their identification. The relative peak areas in the gas chromatogram can be used to estimate the purity of the sample.

Development and Application of Novel Derivatization Reagents for Advanced LC-MS Analysis

For certain analyses, particularly when detecting trace levels of this compound in complex biological or environmental matrices, chemical derivatization can significantly enhance analytical sensitivity and specificity. The secondary amine in the 1,4-diazepane ring is a prime target for such derivatization.

Derivatization aims to attach a chemical tag to the analyte that improves its properties for LC-MS analysis. This can enhance chromatographic retention on reversed-phase columns and, more importantly, improve ionization efficiency in the mass spectrometer's source, leading to lower detection limits. Several classes of reagents are suitable for derivatizing secondary amines.

| Reagent Class | Example Reagent | Benefit for LC-MS Analysis |

|---|---|---|

| Sulfonyl Chlorides | Dansyl Chloride | Introduces a highly ionizable dimethylamino group, improving ESI+ sensitivity. |

| Acyl Chlorides | Benzoyl Chloride | Increases hydrophobicity, leading to better retention on reversed-phase columns and improved sensitivity. youtube.com |

| Chloroformates | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Adds a large, UV-active fluorenyl group, enhancing both UV detection and mass spectrometric response. |

The application of these reagents involves a chemical reaction where the reagent covalently bonds to the secondary nitrogen atom of the diazepane ring. The resulting derivative is then analyzed by LC-MS or LC-MS/MS, which can provide highly selective and sensitive quantification through techniques like selected reaction monitoring (SRM).

Elemental Analysis and Purity Determination Protocols

Elemental analysis is a fundamental technique for confirming the empirical formula of a purified compound. It provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound.

The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₉H₁₈N₂. For a pure sample, the experimental results must align closely with the theoretical values, typically within a ±0.4% margin, to validate the elemental composition of the compound. This analysis serves as a crucial final check on the purity and identity of the synthesized material, complementing the data obtained from spectroscopic and chromatographic methods. Purity determination protocols follow guidelines from international bodies like the ICH, which set standards for acceptable levels of impurities in pharmaceutical ingredients. alwsci.comyoutube.comwho.int

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 70.07% |

| Hydrogen | H | 11.76% |

| Nitrogen | N | 18.16% |

Future Research Directions and Potential Applications in Drug Discovery

Strategic Design and Synthesis of Advanced Diazepane Analogs

The future of drug discovery with the 1,4-diazepane scaffold lies in the rational design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Medicinal chemists are employing various strategies to diversify the core structure of 1-(cyclopropylmethyl)-1,4-diazepane. These strategies include:

Scaffold-Based Combinatorial Libraries: Generating large collections of related compounds by systematically modifying different positions on the diazepane ring. This approach allows for the rapid exploration of structure-activity relationships (SAR). For instance, a combinatorial library of 1,4-diazepane-2-ones was created to identify potent antagonists of the LFA-1/ICAM-1 interaction, a key target in inflammatory diseases. nih.govdoi.org

Ring Closure and Rigidification Techniques: Introducing conformational constraints to the flexible diazepane ring can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity for its target. This "rigidification principle" has been successfully applied to other azepine-based scaffolds to enhance anticancer activity. nih.gov

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to improve metabolic stability or other drug-like characteristics. For example, research on 1,4-diazepane compounds as CB2 agonists focused on various strategies to enhance their stability in liver microsomes. nih.gov

Atom-Efficient Synthesis: Developing novel, more efficient synthetic routes to the 1,4-diazepane core is crucial for producing a diverse range of analogs for screening. One such innovative approach involves the use of N-propargylamines as versatile building blocks, which allows for shorter synthetic pathways. rsc.org

These synthetic strategies are aimed at creating next-generation diazepane derivatives tailored for specific therapeutic targets, moving beyond initial lead compounds to clinically viable drug candidates.

Identification and Validation of Novel Pharmacological Targets for Diazepane Scaffolds

A critical area of future research is the identification and validation of new biological targets for compounds derived from the this compound scaffold. While this scaffold has been explored for several targets, expanding its therapeutic potential requires a systematic approach to target discovery. wjbphs.com

Current and Potential Targets for 1,4-Diazepane Analogs:

| Target Class | Specific Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Integrins | LFA-1 | Inflammation, Autoimmune Disorders | 1,4-diazepane-2-ones identified as high-affinity antagonists of the LFA-1/ICAM-1 interaction. nih.govdoi.org |

| Serotonin (B10506) Receptors | 5-HT₆ | Cognitive Disorders | Substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides designed as potent 5-HT₆ antagonists. openpharmaceuticalsciencesjournal.com |

| Cannabinoid Receptors | CB2 | Pain, Inflammation | 1,4-diazepane derivatives identified as potent and selective CB2 agonists with optimized metabolic stability. nih.gov |

| Sigma Receptors | σ₁R | Neurological Disorders, Cancer | Benzofurane and quinoline (B57606) substituted diazepanes showed high affinity for σ₁ receptors. nih.gov |

| Prostanoid Receptors | EP4 | Cancer, Inflammation | A pharmacophore-based approach led to the discovery of potent EP4 antagonists, although not directly a diazepane, the cyclopropylmethyl moiety is a key feature. nih.gov |

Methods for Target Identification and Validation Include:

High-Throughput Screening (HTS): Testing libraries of diazepane analogs against a wide array of biological targets to uncover new activities. wjbphs.com

Pharmacological Validation: Using small molecules derived from the scaffold to modulate a target's activity and observe the physiological effect, thereby confirming the target's role in a disease. wjbphs.com

Genetic Studies: Employing techniques like Genome-Wide Association Studies (GWAS) to link specific genes (and the proteins they code for) to diseases, thus identifying them as potential targets for new drugs. wjbphs.com

The goal is to move beyond known targets and uncover novel mechanisms of action for this versatile scaffold, opening up new avenues for treating a wider range of diseases.

Integration of Advanced Computational Approaches for Optimized Drug Discovery

The integration of computational methods is revolutionizing drug discovery by making it faster, more accurate, and more cost-effective. nih.govfrontiersin.org For the this compound scaffold, these approaches are invaluable for rational design and optimization.

Key Computational Techniques:

Molecular Docking: Simulating the binding of a diazepane analog to the three-dimensional structure of a target protein. This helps predict binding affinity and orientation, guiding the design of more potent molecules. Docking studies were used to evaluate the inhibitory effects of novel diazepane derivatives against bromodomain-containing protein 4 (BRD4). researchgate.net

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new compounds or to design novel diazepane analogs with improved properties. This approach was used to design potent 5-HT₆ antagonists. openpharmaceuticalsciencesjournal.com

Molecular Dynamics (MD) Simulations: Simulating the movement of the drug-target complex over time to understand the stability of the interaction and the dynamic behavior of the ligand in the binding site. nih.gov MD simulations were used to confirm the strong interaction of a diazepane derivative with the sigma-1 receptor active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. openpharmaceuticalsciencesjournal.com

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the design phase. frontiersin.org

By combining these in silico techniques, researchers can prioritize the synthesis of the most promising compounds, reducing the time and resources spent on less viable candidates and accelerating the journey from lead compound to potential drug. frontiersin.org

Exploration of 1,4-Diazepane as Bifunctional Chelating Agents for Molecular Imaging Research

A promising and innovative future direction for the 1,4-diazepane scaffold is its use in developing bifunctional chelating agents (BFCs) for molecular imaging, particularly for Positron Emission Tomography (PET). BFCs are molecules that can strongly bind to a diagnostic radionuclide (a radioactive metal) on one end, and to a biologically active molecule (like an antibody) on the other.

Research has shown that derivatives of the 6-amino-1,4-diazepane scaffold are highly effective at chelating Zirconium-89 (⁸⁹Zr), a radionuclide with ideal properties for immuno-PET imaging. nih.gov

Key Findings in ⁸⁹Zr-Chelation:

Fast and Stable Labeling: Hydroxamate-functionalized 6-amino-1,4-diazepane derivatives have demonstrated rapid and high-yielding ⁸⁹Zr-labeling at room temperature and neutral pH. nih.gov

High In Vitro Stability: Radioimmunoconjugates created using this diazepane-based chelator showed very high stability in human serum, a critical requirement for in vivo imaging to prevent the release of the radiometal. nih.gov

Superiority to Existing Chelators: The novel diazepane-based chelators represent a promising alternative to currently used agents like deferoxamine (B1203445) (DFO), offering stable radiolabeling under mild conditions. nih.gov

This application transforms the 1,4-diazepane core from a purely therapeutic scaffold into a versatile platform for "theranostics"—an approach that combines diagnostics and therapy. By attaching a 1,4-diazepane-based chelator to a tumor-targeting antibody, researchers can first use PET imaging to visualize the tumor and confirm the drug reaches its target, and then potentially use a similar construct with a therapeutic radioisotope to treat the cancer. This area represents a significant growth opportunity for the application of novel diazepane chemistry. nih.govnih.gov

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct resonances for diazepane protons (δ 2.6–3.4 ppm, multiplet) and cyclopropylmethyl protons (δ 0.8–1.2 ppm, triplet) .

- LC/MS : ESI+ mode typically yields [M+H]⁺ peaks at m/z 181.2 (C₁₁H₂₀N₂) with fragmentation patterns confirming the diazepane backbone .

Q. Advanced Research Focus

- X-ray Crystallography : Resolves conformational flexibility of the diazepane ring and cyclopropyl orientation. Disorder in crystal structures may indicate dynamic behavior in solution .

- High-Resolution Mass Spectrometry (HRMS) : Accurately distinguishes isotopic clusters for halogenated derivatives (e.g., bromo analogs) .

How do conflicting data on the compound’s metabolic stability arise, and how can they be resolved?

Advanced Research Focus

Discrepancies in hepatic microsome stability assays (e.g., mouse vs. human) often stem from cytochrome P450 isoform selectivity. For example, CYP3A4-mediated oxidation of the cyclopropylmethyl group varies across species. Mitigation strategies:

Isotope-Labeled Studies : Use ¹⁴C-labeled analogs to track metabolic pathways.

Computational Prediction : QSAR models (e.g., MetaSite) identify vulnerable positions for oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.